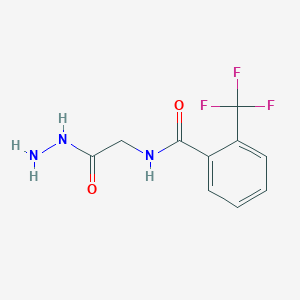
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide” is a chemical compound with the CAS Number: 887202-54-2 . It has a molecular weight of 261.2 and is a solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-(2-hydrazino-2-oxoethyl)-2-(trifluoromethyl)benzamide . The InChI code for the compound is 1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 261.2 .Aplicaciones Científicas De Investigación
Antifungal Activity
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide derivatives have been investigated for their antifungal properties. A study found that certain derivatives showed significant inhibition against phytopathogenic fungi and yeast, indicating potential applications in controlling fungal diseases in plants and other settings (Ienascu et al., 2018).
Structural Characterization for Antitubercular Applications
Research on structural characterization of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, is pivotal for synthesizing new antituberculosis drugs. These compounds serve as precursors for developing novel antitubercular agents (Richter et al., 2021).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity. These compounds showed efficacy against various bacterial strains, highlighting their potential in developing new antibacterial drugs (Han et al., 2017).
Complexation with Metal Ions
Studies have been conducted on the complexation ability of this compound derivatives with metal ions. This research is crucial for understanding the interaction of these compounds with metals, which can have implications in catalysis, material science, and bioinorganic chemistry (Amerkhanova et al., 2012).
Potential in Cancer Therapy
Some benzamide derivatives have shown potential in targeting specific cancer cells, such as melanoma. The ability of these compounds to selectively bind to melanotic melanoma cells suggests their use in targeted cancer therapy (Wolf et al., 2004).
Antimicrobial Properties
Fluorinated derivatives of this compound have been evaluated for their antimicrobial activities. These studies are crucial for developing new antimicrobial agents that can be effective against various microorganisms (Carmellino et al., 1994).
Mecanismo De Acción
The compound has been found in complex with cystathionine beta-lyase (cbl) from Escherichia coli . Cystathionine beta-lyase is an enzyme involved in the metabolism of cysteine and methionine, which uses PLP (pyridoxal-5’-phosphate) as a cofactor . The compound might interact with the enzyme at the active site pyridoxal phosphate cofactor .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBIJSKYXHYREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)
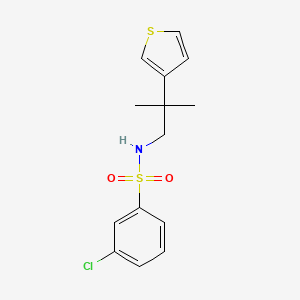
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)
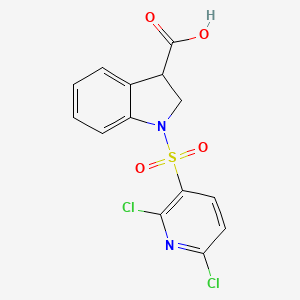

![4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2910429.png)
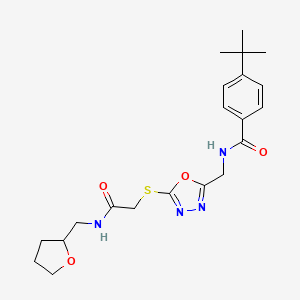
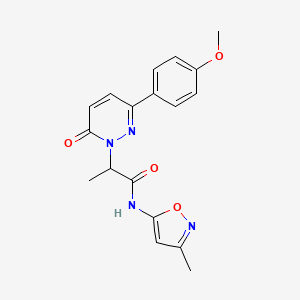
![2-((1'-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2910433.png)
![N-cyclopentyl-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2910435.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2910436.png)
![5-[(Phenylamino)methyl]furan-2-carboxylic acid](/img/structure/B2910437.png)
